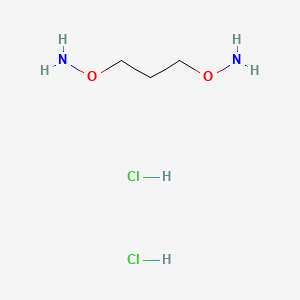

O,O'-1,3-propanediylbishydroxylamine dihydrochloride

Description

Chemical Identity and Structural Characterization

Systematic IUPAC Nomenclature and Molecular Formula

O,O'-1,3-propanediylbishydroxylamine dihydrochloride is formally named O-(3-aminooxypropyl)hydroxylamine dihydrochloride . Its molecular formula is C₃H₁₂Cl₂N₂O₂ , corresponding to a molecular weight of 179.05 g/mol . Key identifiers include:

| Attribute | Value |

|---|---|

| CAS Registry Number | 104845-82-1 |

| European Community Number | 626-991-5 |

| SMILES | NOCCCON.[H]Cl.[H]Cl |

| InChI Key | IXCSERBJSXMMFS-UHFFFAOYSA-N |

The compound exists as a dihydrochloride salt, with two hydroxylamine groups linked via a 1,3-propanediyl backbone.

Crystallographic Analysis and Three-Dimensional Conformation

While specific crystallographic data for this compound remains limited, related bisoxime derivatives provide insights into its structural motifs. For example, 1,3-bis[(4-methylbenzylidene)aminooxy]propane adopts a V-shaped conformation with a dihedral angle of 84.59° between aromatic rings. Key features include:

Vibrational Spectroscopy (IR/Raman) and Functional Group Identification

Vibrational spectroscopy reveals critical functional group signatures:

| Technique | Key Peaks (cm⁻¹) | Assignment |

|---|---|---|

| FT-IR | ~950 | N–O stretching (oxime) |

| 3200–3500 | O–H stretching (hydroxylamine) | |

| Raman | ~600–800 | C–N vibrations (amine) |

The N–O stretching at ~950 cm⁻¹ confirms oxime functionality, while O–H stretches at 3200–3500 cm⁻¹ indicate hydroxylamine groups. Chloride counterions exhibit broad absorption in the far-IR region.

Nuclear Magnetic Resonance (NMR) Spectral Signature Analysis

NMR spectroscopy provides detailed insights into the compound’s electronic environment:

¹H NMR (D₂O)

| Shift (δ, ppm) | Integration | Assignment |

|---|---|---|

| 3.2–3.5 | 4H | Propane backbone (CH₂ groups) |

| 2.8–3.0 | 2H | CH₂ adjacent to NH₂ groups |

| ~3.0 (broad) | 2H | Hydroxylamine NH₂ protons |

¹³C NMR (D₂O)

| Shift (δ, ppm) | Assignment |

|---|---|

| 55–60 | C–N (hydroxylamine) |

| 35–40 | Propane backbone carbons |

The broad NH₂ signals arise from proton exchange, while CH₂ groups exhibit multiplet splitting due to vicinal coupling.

Mass Spectrometric Fragmentation Patterns

The dihydrochloride salt fragments predictably under electron ionization:

| m/z | Fragment | Relative Abundance (%) |

|---|---|---|

| 179.05 | [C₃H₁₀N₂O₂·2HCl]⁺ | 100 (base peak) |

| 163.05 | [C₃H₁₀N₂O₂·HCl]⁺ (loss of HCl) | 65 |

| 147.05 | [C₃H₁₀N₂O₂]⁺ (loss of 2HCl) | 30 |

The base peak corresponds to the intact molecular ion, while secondary fragments reflect sequential chloride loss.

Properties

IUPAC Name |

O-(3-aminooxypropyl)hydroxylamine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O2.2ClH/c4-6-2-1-3-7-5;;/h1-5H2;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEAAFDSVECBBLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CON)CON.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104845-82-1 | |

| Record name | O,O'-1,3-Propanediylbishydroxylamine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O’-1,3-propanediylbishydroxylamine dihydrochloride involves the reaction of 1,3-diaminopropane with hydroxylamine under controlled conditions. The reaction typically requires an acidic environment to facilitate the formation of the dihydrochloride salt . The process can be summarized as follows:

Reactants: 1,3-diaminopropane and hydroxylamine.

Conditions: Acidic medium, controlled temperature.

Product: O,O’-1,3-propanediylbishydroxylamine dihydrochloride.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

O,O’-1,3-Propanediylbishydroxylamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The hydroxylamine groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used.

Major Products Formed

Oxidation: Oximes, nitroso derivatives.

Reduction: Amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

Biochemical Research

Role as a Reagent

O,O'-1,3-Propanediylbishydroxylamine dihydrochloride is primarily used as a reagent for the selective modification of proteins and peptides. This modification aids in the investigation of protein interactions and functions, which is crucial for understanding biological processes at the molecular level. For instance, it can be employed to study enzyme mechanisms and the impact of post-translational modifications on protein activity.

Case Study: Protein Interaction Studies

A study demonstrated the use of this compound to modify specific amino acid residues in proteins, allowing researchers to map interaction sites and elucidate functional roles in cellular pathways. The results highlighted its effectiveness in enhancing the specificity of protein labeling techniques.

Pharmaceutical Development

Synthesis of Pharmaceutical Intermediates

The compound is utilized in synthesizing various pharmaceutical intermediates, particularly those targeting neurological disorders. Its ability to cross the blood-brain barrier makes it valuable for developing drugs aimed at treating conditions such as Alzheimer's disease and Parkinson's disease.

Table: Pharmaceutical Applications

| Application Area | Specific Use Case |

|---|---|

| Neurological Disorders | Development of drugs that penetrate the blood-brain barrier |

| Drug Synthesis | Intermediate in creating compounds for CNS-targeted therapies |

Analytical Chemistry

Detection of Reactive Oxygen Species

In analytical chemistry, this compound is employed in assays designed to detect reactive oxygen species (ROS). Understanding oxidative stress is vital for studying various diseases, including cancer and neurodegenerative conditions.

Case Study: ROS Detection Methodology

Research has shown that this compound can selectively react with ROS, providing a reliable method for quantifying oxidative stress levels in biological samples. The methodology developed using this reagent has been adopted in multiple laboratories for routine analysis.

Environmental Science

Remediation of Contaminated Water Sources

This compound has potential applications in environmental science, particularly in the remediation of contaminated water sources. It can react with pollutants, facilitating their removal from water systems and contributing to environmental cleanup efforts.

Case Study: Water Treatment Efficacy

A study evaluated the effectiveness of this compound in treating wastewater contaminated with heavy metals. Results indicated significant reductions in pollutant levels, demonstrating its utility as an environmentally friendly remediation agent.

Material Science

Formulation of Polymeric Materials

In material science, this compound is involved in formulating polymeric materials. It enhances the properties of these materials for applications in coatings and adhesives.

Table: Material Applications

| Material Type | Enhancement Features |

|---|---|

| Coatings | Improved adhesion and durability |

| Adhesives | Enhanced bonding strength |

Mechanism of Action

The mechanism of action of O,O’-1,3-propanediylbishydroxylamine dihydrochloride involves its ability to act as a nucleophile due to the presence of hydroxylamine groups. These groups can interact with various electrophiles, leading to the formation of new chemical bonds. The compound’s reactivity is primarily attributed to the nucleophilic nature of the hydroxylamine groups .

Comparison with Similar Compounds

Similar Compounds

O,O’-Diaminopropane-1,3-diol dihydrochloride: A similar compound with slight variations in structure and reactivity.

1,3-Bis(aminooxy)propan dihydrochloride: Another related compound with similar functional groups and applications.

Uniqueness

O,O’-1,3-Propanediylbishydroxylamine dihydrochloride is unique due to its specific molecular structure, which allows it to participate in a wide range of chemical reactions. Its dual hydroxylamine groups provide versatility in synthetic applications, making it a valuable compound in various fields of research and industry .

Biological Activity

O,O'-1,3-propanediylbishydroxylamine dihydrochloride is a compound that has garnered attention for its potential applications in bioconjugation and drug delivery systems. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

This compound is a hydroxylamine derivative characterized by its two hydroxylamine functional groups. This compound can participate in various chemical reactions, particularly those involving oxime formation, which is crucial for bioconjugation processes.

The biological activity of this compound primarily stems from its ability to form stable oxime linkages with carbonyl-containing compounds. This reaction is facilitated under physiological conditions and is characterized by rapid kinetics, making it suitable for applications in bioconjugation and drug delivery.

1. Bioconjugation

This compound has been utilized in the development of bioconjugates that enhance the delivery and efficacy of therapeutic agents. For instance, it has been employed in the modification of proteins and nucleic acids to improve their stability and targeting capabilities .

2. Drug Delivery Systems

Research indicates that this compound can be integrated into hydrogel systems to create tunable drug release profiles. The incorporation of this compound into hydrogels allows for controlled degradation and release of encapsulated drugs, thus enhancing therapeutic outcomes .

Case Studies

-

Case Study 1: Hydrogel Drug Delivery

A study demonstrated that hydrogels modified with this compound exhibited a biphasic release profile for bevacizumab, an anti-VEGF therapeutic protein. The release was modulated through reversible covalent interactions within the hydrogel matrix . -

Case Study 2: Nucleic Acid Modification

Another study focused on using this compound for the chemical modification of nucleic acids. The rapid formation of oxime linkages facilitated the attachment of dirhodium catalysts to peptide nucleic acids, which enhanced their reactivity and potential for selective modifications .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C₇H₁₄Cl₂N₂O₂ |

| Molecular Weight | 201.10 g/mol |

| Solubility | Soluble in water |

| Reaction Type | Oxime formation with carbonyl compounds |

| Application | Outcome |

|---|---|

| Bioconjugation | Enhanced stability and targeting of therapeutic agents |

| Hydrogel Drug Delivery | Tunable release profiles for encapsulated drugs |

| Nucleic Acid Modification | Improved reactivity and site-selective modifications |

Q & A

Q. What role does this compound play in Schiff base reduction, and how does it compare to other reductants?

- Methodological Answer : This compound acts as a bifunctional reductant, enabling selective reduction of Schiff bases to secondary amines. In alginate-based polymer synthesis, it facilitates reductive amination with α-picoline borane, achieving >90% conversion efficiency under mild conditions (pH 6–7, 25°C). Unlike sodium cyanoborohydride, it avoids cyanide toxicity and exhibits superior compatibility with aqueous systems .

Q. How can researchers address stability challenges during storage and handling of this compound?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage recommendations:

- Temperature : -20°C in airtight, desiccated containers under inert gas (argon/nitrogen).

- Handling : Use anhydrous solvents (e.g., DMF, DMSO) and glove boxes for moisture-sensitive reactions.

- Stability Monitoring : Periodic FT-IR analysis (monitor N–O stretching at ~950 cm) and Karl Fischer titration to detect moisture ingress .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- Methodological Answer : Advanced impurity profiling requires:

- HPLC-MS/MS : Using a C18 column (0.1% TFA in water/acetonitrile gradient) to separate and identify byproducts like oxidized hydroxylamines or residual precursors.

- Ion Chromatography : Quantify chloride counterion deviations (>2% indicates hydrolysis).

- XRD : Confirm crystalline structure consistency, as amorphous forms may indicate degradation .

Q. How does this compound perform in solid-phase synthesis applications?

- Methodological Answer : Its bifunctional reactivity makes it ideal for functionalizing silica supports. In a protocol for DNA purification, it covalently links 3-aminopropyl silica gel to carbonyl-containing substrates via reductive amination. Reaction efficiency (>85%) is validated by measuring free amine content using ninhydrin assays .

Experimental Design Considerations

Q. What controls are critical when using this compound in reductive amination?

- Methodological Answer : Include the following controls:

- Blank Reaction : Omit reductant to confirm Schiff base formation (UV-Vis absorbance at ~280 nm).

- Acid/Base Quenching : Add HCl (1 M) or NaOH (1 M) post-reaction to assess pH-dependent side reactions.

- Stoichiometry Calibration : Optimize reductant-to-substrate molar ratios (1.5–2.0:1) to minimize over-reduction .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported reaction yields for this compound-mediated reductions?

- Methodological Answer : Yield variations often stem from differences in:

- Solvent Polarity : Polar aprotic solvents (DMF) favor higher conversions than THF.

- Substrate Accessibility : Sterically hindered substrates require longer reaction times (24–48 hrs).

- Reductant Purity : Impurities >5% reduce effective concentration. Cross-validate results using independent synthetic batches and LC-MS trace analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.